molecular formula C10H14N5O6P B052560 2'-Deoxyadenosine-5'-monophosphate CAS No. 118764-06-0

2'-Deoxyadenosine-5'-monophosphate

Cat. No.: B052560
CAS No.: 118764-06-0
M. Wt: 331.22 g/mol
InChI Key: KHWCHTKSEGGWEX-RRKCRQDMSA-N
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Description

2’-Deoxyadenosine-5’-monophosphate is a nucleotide that serves as a building block for DNA synthesis. It is a derivative of adenosine monophosphate, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide . This compound plays a crucial role in various biological processes, including DNA replication and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxyadenosine-5’-monophosphate can be synthesized through chemical and enzymatic methods. One common approach involves the use of deoxynucleoside kinase coupled with a GTP-regeneration system. In this method, thymidine is used as the deoxyribose donor, GTP as the phosphate donor, and acetyl phosphate to regenerate GTP. The reaction is carried out in a one-pot system with recombinant enzymes .

Industrial Production Methods: Traditionally, 2’-Deoxyadenosine-5’-monophosphate is obtained through DNA digestion or chemical synthesis. DNA is extracted from sources like salmon milt and hydrolyzed into its constituent nucleotides using phosphodiesterases. The nucleotides are then separated using anion-exchange resin .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine-5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized in the presence of lumazine, where the excitation of lumazine is followed by an electron transfer from the nucleotide to the lumazine triplet excited state .

Common Reagents and Conditions:

    Oxidation: Lumazine in aerated solutions at pH 5.5.

    Reduction and Substitution: Specific conditions and reagents vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions include oxidized derivatives and other modified nucleotides, which can be used in various biochemical studies .

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate involves its incorporation into DNA during replication and repair processes. It acts as a substrate for DNA polymerases, which add it to the growing DNA strand. The compound can also participate in signaling pathways and interact with various proteins involved in DNA metabolism .

Comparison with Similar Compounds

  • 2’-Deoxyguanosine-5’-monophosphate
  • 2’-Deoxycytidine-5’-monophosphate
  • Thymidine-5’-monophosphate

Comparison: 2’-Deoxyadenosine-5’-monophosphate is unique due to its specific role in DNA synthesis and repair. While other deoxynucleotides like 2’-Deoxyguanosine-5’-monophosphate and 2’-Deoxycytidine-5’-monophosphate also participate in DNA synthesis, they differ in their base components and specific interactions within the DNA molecule .

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWCHTKSEGGWEX-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-20-2, 2922-74-9 (di-hydrochloride salt)
Record name Poly(dA)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-20-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-5'-adenosine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901034859
Record name 2'-Deoxy-5'-adenosine monophosphate
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Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000905
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CAS No.

653-63-4
Record name dAMP
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Deoxy-5'-adenosine monophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-5'-adenosine monophosphate
Source EPA DSSTox
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Record name 2'-deoxyadenosine 5'-(dihydrogen phosphate)
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Record name DEOXYADENOSINE 5'-MONOPHOSPHATE
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Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C
Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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